molecular formula C10H12BrNO B091314 2-bromo-N-(2-methylphenyl)propanamide CAS No. 19397-79-6

2-bromo-N-(2-methylphenyl)propanamide

Cat. No. B091314
CAS RN: 19397-79-6
M. Wt: 242.11 g/mol
InChI Key: GUIZTZZUXVCLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-(2-methylphenyl)propanamide is a brominated propanamide with a 2-methylphenyl substituent. This structure is related to various analogues that have been studied for their molecular properties, synthesis, and potential applications in different fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves palladium-catalyzed reactions or halogenated hydrocarbon amination reactions. For instance, 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides in the presence of a palladium catalyst to yield tetraarylethanes and diarylisochromanones . Similarly, the halogenated hydrocarbon amination reaction has been used to synthesize N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, indicating the versatility of brominated propanamides in chemical synthesis .

Molecular Structure Analysis

The molecular structure of related brominated propanamides has been determined using techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These compounds can crystallize in the monoclinic system and exhibit specific space groups, with detailed unit cell parameters provided . The molecular geometry and bond lengths can be optimized using density functional theory (DFT), which also allows for comparison with experimental X-ray diffraction values .

Chemical Reactions Analysis

Brominated propanamides can participate in various chemical reactions, including isomerization and interactions with DNA bases. The E/Z isomerization and keto/enol rearrangement of paracetamol analogues have been studied, revealing significant energy barriers and kinetic rate constants for these processes . Additionally, the interactions between brominated compounds and DNA bases have been investigated using the electrophilicity-based charge transfer (ECT) method, providing insights into their potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propanamides are influenced by their molecular structure and the nature of their substituents. Intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing different isomers, as analyzed through natural bond orbital analysis and the quantum theory of atoms in molecules . The electronic properties, including atomic charge distribution and molecular electrostatic potential, have been characterized using various population methodologies . Furthermore, some brominated propanamides have been shown to exhibit fluorescent properties and can act as initiators in polymerizations, demonstrating their utility in materials science .

Scientific Research Applications

Fluorescent ATRP Initiator

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of 2-bromo-N-(2-methylphenyl)propanamide, has been synthesized and characterized as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator. This compound's utility in polymerizations of acrylates is highlighted due to its fluorescent properties (Kulai & Mallet-Ladeira, 2016).

Molecular Properties and Vibrational Frequencies

Research on paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide and 2-bromo-2-methyl-N-p-tolyl-propanamide, has explored their intramolecular interactions, isomerization, and vibrational frequencies. This study uses Density Functional Theory (DFT) to assess the energy gap between isomers and the barrier energies for keto/enol isomerization, contributing valuable insights into the molecular properties of these compounds (Viana et al., 2016).

Mutagenic Effects

Research on the mutagenic effects of chiral or racemic 2‐bromo‐propanamides, including 2‐bromo‐N‐benzyl‐propanamide, on Salmonella typhimurium has been conducted. This study confirms the mutagenic activity of these compounds and investigates the impact of variations in their chemical structure on this activity (Dolzani et al., 1992).

Antibacterial and Antimycotic Properties

3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, related to 2-bromo-N-(2-methylphenyl)propanamide, have been synthesized and tested for their antibacterial and antifungal activities. These compounds show promise for their potential use in antimicrobial applications (Baranovskyi et al., 2018).

properties

IUPAC Name

2-bromo-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIZTZZUXVCLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941095
Record name 2-Bromo-N-(2-methylphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-methylphenyl)propanamide

CAS RN

19397-79-6
Record name 2-Bromo-N-(2-methylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19397-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(o-tolyl)propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019397796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(2-methylphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-(o-tolyl)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.